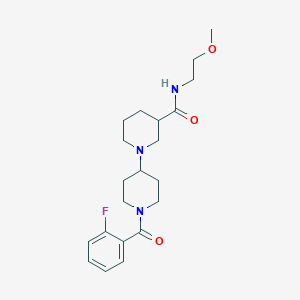![molecular formula C16H17Cl2N3O2 B5419449 2-(4-chlorophenyl)-4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]morpholine](/img/structure/B5419449.png)
2-(4-chlorophenyl)-4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound belongs to the class of morpholine derivatives, which are known for their diverse biological activities. In
Wirkmechanismus
The exact mechanism of action of 2-(4-chlorophenyl)-4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]morpholine is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting specific enzymes and signaling pathways involved in cancer cell proliferation and neurodegeneration. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. It also inhibits the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects
In addition to its pharmacological properties, this compound has been shown to have several biochemical and physiological effects. It has been reported to modulate the expression of various genes involved in cancer cell proliferation, angiogenesis, and inflammation. Moreover, it has been shown to reduce oxidative stress and neuroinflammation in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-chlorophenyl)-4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]morpholine is its high potency against cancer cells and neurodegenerative diseases. It also exhibits low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent. However, the compound has some limitations for lab experiments. It is relatively expensive to synthesize, and its solubility in aqueous solutions is limited, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenyl)-4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]morpholine. One area of interest is the optimization of its pharmacokinetic properties, such as its solubility and bioavailability, to improve its efficacy as a therapeutic agent. Another direction is the investigation of its potential as a chemopreventive agent, which could help prevent the development of cancer in high-risk individuals. Moreover, the compound could be tested in combination with other drugs to enhance its therapeutic effects. Finally, more research is needed to elucidate its exact mechanism of action and identify its molecular targets.
Conclusion
In conclusion, this compound is a promising chemical compound with potential pharmacological properties. Its synthesis method is relatively simple, and it has shown significant activity against cancer cells and neurodegenerative diseases. The compound has several advantages for lab experiments, including its high potency and low toxicity. However, it also has some limitations, such as its limited solubility. Future research should focus on optimizing its pharmacokinetic properties, investigating its potential as a chemopreventive agent, and identifying its molecular targets.
Synthesemethoden
The synthesis of 2-(4-chlorophenyl)-4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]morpholine involves the reaction of 4-chlorophenyl isocyanate with 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid in the presence of morpholine. The reaction proceeds under mild conditions, and the yield of the product is high. The purity of the compound can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]morpholine has been extensively studied for its potential pharmacological properties. It has been reported to exhibit significant activity against various types of cancer, including breast cancer, lung cancer, and prostate cancer. Moreover, it has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The compound has also been investigated for its anti-inflammatory and analgesic effects.
Eigenschaften
IUPAC Name |
1-[2-(4-chlorophenyl)morpholin-4-yl]-3-(4-chloropyrazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O2/c17-13-3-1-12(2-4-13)15-11-20(7-8-23-15)16(22)5-6-21-10-14(18)9-19-21/h1-4,9-10,15H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPYBXVUUJHDOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCN2C=C(C=N2)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5419366.png)
![4-[(2-cyclohexyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5419370.png)
![1-[3-(dimethylamino)propyl]-4-(4-ethoxybenzoyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5419374.png)
![[1-(1H-indol-2-ylcarbonyl)-4-(3-phenylpropyl)piperidin-4-yl]methanol](/img/structure/B5419376.png)
![5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2,1,3-benzothiadiazole](/img/structure/B5419383.png)

![1-(4-allyl-2-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(4-nitrophenyl)-2-propen-1-one](/img/structure/B5419424.png)
![N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide](/img/structure/B5419426.png)

![2-(1H-benzimidazol-2-yl)-3-[2,5-dimethoxy-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5419441.png)
![3-methyl-7-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5419443.png)
![5-{[(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyridin-2-amine](/img/structure/B5419461.png)
![5-(4-benzyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5419467.png)
![N-1,3-benzothiazol-2-yl-4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5419468.png)